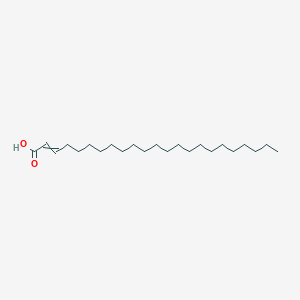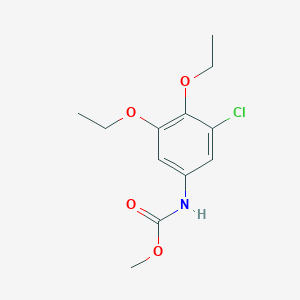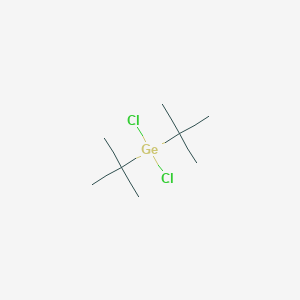
Di-tert-butyl(dichloro)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(dichloro)germane is an organogermanium compound with the chemical formula [(CH₃)₃C]₂GeCl₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of two tert-butyl groups and two chlorine atoms attached to the germanium atom makes it a unique compound with specific chemical properties.
Métodos De Preparación
Di-tert-butyl(dichloro)germane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction is as follows:
GeCl4+2(CH3)3CLi→(CH3)3C2GeCl2+2LiCl
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Di-tert-butyl(dichloro)germane undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl or aryl lithium compounds, Grignard reagents, and amines.
-
Oxidation Reactions: : The compound can be oxidized to form germanium dioxide or other germanium-containing compounds. Oxidizing agents such as hydrogen peroxide or ozone are typically used.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of germane or other lower oxidation state germanium compounds. Reducing agents like lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkyl lithium reagent would yield a di-tert-butyl(alkyl)germane compound.
Aplicaciones Científicas De Investigación
Di-tert-butyl(dichloro)germane has several applications in scientific research:
-
Chemistry: : It is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure allows for the study of germanium’s chemical behavior and bonding characteristics.
-
Biology and Medicine: : Research into organogermanium compounds has explored their potential biological activity, including anti-cancer and immunomodulatory effects. This compound may serve as a starting material for the synthesis of biologically active germanium compounds.
-
Industry: : The compound is used in the semiconductor industry for the deposition of germanium-containing films. It is also used in the production of specialized materials and catalysts.
Mecanismo De Acción
The mechanism by which di-tert-butyl(dichloro)germane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, forming new germanium-carbon or germanium-nitrogen bonds. In oxidation reactions, the germanium atom undergoes a change in oxidation state, leading to the formation of germanium-oxygen bonds.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, organogermanium compounds may interact with cellular components, leading to various biochemical effects.
Comparación Con Compuestos Similares
Di-tert-butyl(dichloro)germane can be compared with other similar compounds, such as:
-
Di-tert-butyl(dichloro)silane: : Similar in structure but with silicon instead of germanium. It exhibits different reactivity due to the differences in the chemical properties of silicon and germanium.
-
Di-tert-butyl(dichloro)tin: : Contains tin instead of germanium. Tin compounds often have different applications and reactivity compared to germanium compounds.
-
Di-tert-butyl(dichloro)lead: : Lead compounds are generally more toxic and have different chemical behavior compared to germanium compounds.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organogermanium chemistry and its potential biological activity.
Propiedades
Número CAS |
82236-89-3 |
|---|---|
Fórmula molecular |
C8H18Cl2Ge |
Peso molecular |
257.76 g/mol |
Nombre IUPAC |
ditert-butyl(dichloro)germane |
InChI |
InChI=1S/C8H18Cl2Ge/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
Clave InChI |
PSIUTHBVVDLEFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Ge](C(C)(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


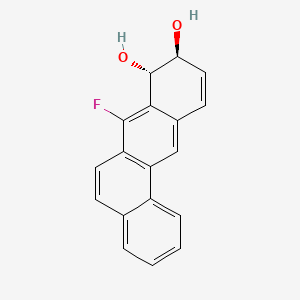
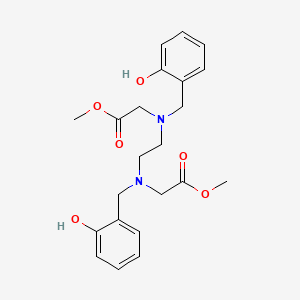
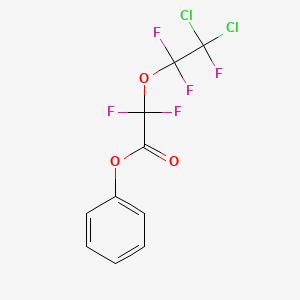

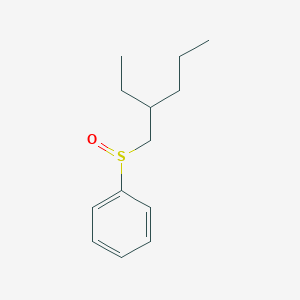
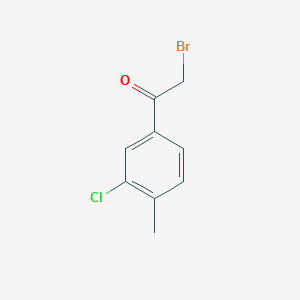
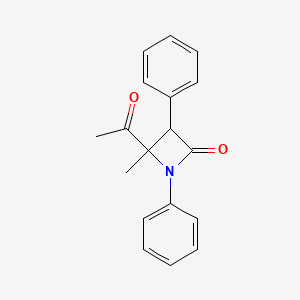

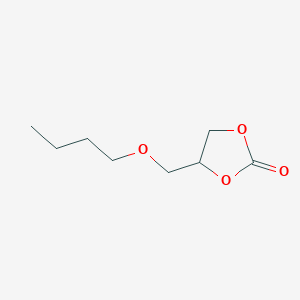
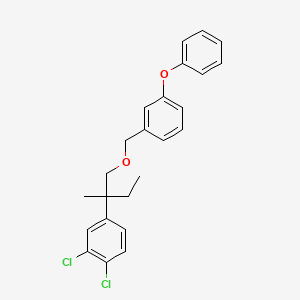
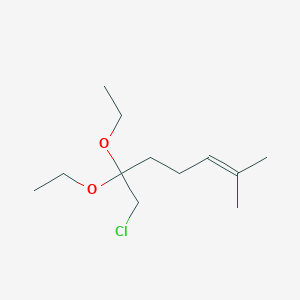
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
